zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate involves the reaction of carbon disulfide with 1,2-diaminopropane in the presence of sodium hydroxide. The resulting product is then reacted with zinc sulfate to form the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
Zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form zinc sulfide.
Coordination: It can form coordination complexes with amines, altering its coordination sphere.
Common Reagents and Conditions
Decomposition: Oleylamine is commonly used as a solvent for the decomposition reaction, which occurs at temperatures above 70°C.
Coordination: Non-coordinating solvents like xylene are used to study the coordination behavior of the compound.
Major Products
Decomposition: The major product formed is zinc sulfide.
Scientific Research Applications
Zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has several scientific research applications:
Mechanism of Action
The compound exerts its fungicidal effects by inhibiting protein synthesis in fungal cells. It targets the fungal cell wall and protein synthesis pathways, leading to the inhibition of spore germination and mycelial growth . The presence of zinc ions also contributes to its effectiveness by enhancing the compound’s stability and activity .
Comparison with Similar Compounds
Similar Compounds
Mancozeb: Another zinc dithiocarbamate fungicide with a similar mode of action.
Zineb: A zinc ethylene bisdithiocarbamate fungicide used for similar purposes.
Uniqueness
Zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate is unique due to its broad-spectrum activity and stability. It is particularly effective against a wide range of fungal diseases and has a longer residual activity compared to other similar compounds .
Properties
Molecular Formula |
C5H8N2S4Zn |
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Molecular Weight |
289.8 g/mol |
IUPAC Name |
zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2/t3-;/m1./s1 |
InChI Key |
KKMLIVYBGSAJPM-AENDTGMFSA-L |
Isomeric SMILES |
C[C@H](CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Canonical SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Origin of Product |
United States |
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